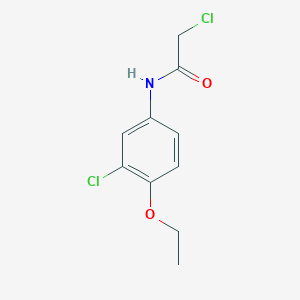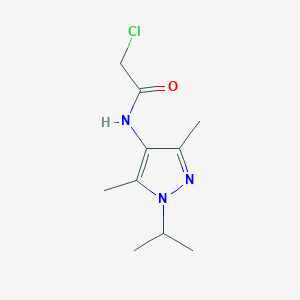![molecular formula C10H21N3O6S2 B7576079 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid, also known as DB844, is a sulfonamide compound that has been studied for its potential use in treating various diseases caused by protozoan parasites. DB844 has shown promising results in pre-clinical studies and is being investigated for its potential use in humans.
Wirkmechanismus
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid works by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the survival of protozoan parasites, and inhibition of FPPS leads to the depletion of isoprenoids, ultimately leading to parasite death. 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been shown to be effective against multiple species of protozoan parasites, including those that are resistant to current treatments.
Biochemical and Physiological Effects:
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been shown to be well-tolerated in pre-clinical studies, with no significant adverse effects observed. In vitro and in vivo studies have demonstrated that 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid is effective against multiple species of protozoan parasites, including those that are resistant to current treatments. 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has also been shown to have a long half-life in the bloodstream, which may make it an attractive candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid is its broad-spectrum activity against multiple species of protozoan parasites. This makes it a potentially useful tool for studying the biology and pathogenesis of these parasites. However, one limitation of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid. One area of focus is the development of more efficient synthesis methods to improve yields and purity. Another area of interest is the optimization of dosing regimens to maximize efficacy while minimizing toxicity. Additionally, further studies are needed to determine the safety and efficacy of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid in humans, and to investigate its potential use in combination with other drugs for the treatment of protozoan diseases. Finally, the use of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid as a tool for studying the biology and pathogenesis of protozoan parasites should be further explored.
Synthesemethoden
The synthesis of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid involves several steps, including the reaction of 1,4-butanesultone with piperazine to form 4-(piperazin-1-yl)sulfonylbutane. This intermediate is then reacted with dimethylsulfamoyl chloride to form 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid. The synthesis of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been optimized to improve yields and purity, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been studied for its potential use in treating diseases caused by protozoan parasites, including leishmaniasis, Chagas disease, and African trypanosomiasis. These diseases affect millions of people worldwide and are often difficult to treat due to the limited availability of effective drugs. 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has shown promising results in pre-clinical studies, and its mechanism of action suggests that it may be effective against multiple species of protozoan parasites.
Eigenschaften
IUPAC Name |
4-[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O6S2/c1-11(2)21(18,19)13-7-5-12(6-8-13)20(16,17)9-3-4-10(14)15/h3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPJLSQTBRWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)
![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)